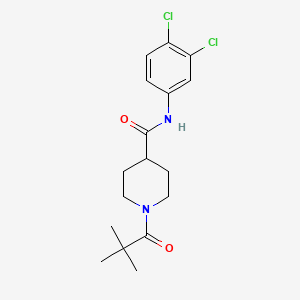

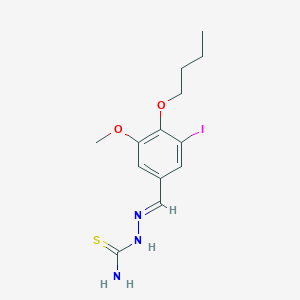

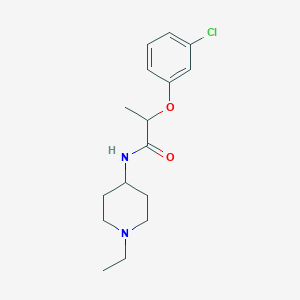

![molecular formula C18H29N3O4S B4629190 N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide

Descripción general

Descripción

Synthesis Analysis The synthesis of complex organic molecules, including those resembling N2-(2,5-dimethylphenyl)-N2-(methylsulfonyl)-N1-[2-(4-morpholinyl)ethyl]alaninamide, often involves detailed strategies to assemble the molecule efficiently and selectively. Monofluoromethylation of N-heterocyclic compounds, as discussed by Moskalik (2023), highlights recent advances in methodologies for introducing various functional groups into N-containing heterocycles, which could be relevant for the synthesis of similar complex molecules (Moskalik, 2023).

Molecular Structure Analysis Molecular structure analysis of complex organic molecules typically involves understanding the three-dimensional arrangement of atoms and the chemical bonds that hold the atoms together. The study on hypervalent molecules, sulfuranes, and persulfuranes by Pu et al. (2009) offers insights into the theoretical research on sulfur-containing compounds, which could be directly relevant to the structural analysis of sulfur-containing molecules similar to the one (Pu et al., 2009).

Chemical Reactions and Properties The chemical reactivity and properties of a compound like N2-(2,5-dimethylphenyl)-N2-(methylsulfonyl)-N1-[2-(4-morpholinyl)ethyl]alaninamide are influenced by its functional groups and molecular structure. For example, studies on the mutagenic properties of ethyl methanesulfonate (EMS) by Sega (1984) can provide insights into the reactivity of methylsulfonyl groups and their impact on biological systems (Sega, 1984).

Physical Properties Analysis The physical properties of organic compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The research on dimethyl sulfoxide (DMSO) and its mixtures with cosolvents by Kiefer et al. (2011) sheds light on the importance of understanding solvent interactions and their effects on the physical properties of organic molecules (Kiefer et al., 2011).

Chemical Properties Analysis The chemical properties of an organic molecule include reactivity, stability, and the types of reactions it can undergo. The review on indolylarylsulfones by Famiglini and Silvestri (2018) examines the structure-activity relationship (SAR) studies of sulfone derivatives, providing a foundation for understanding the chemical properties of molecules containing sulfone groups and their potential biological activities (Famiglini & Silvestri, 2018).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- The compound shows potential in chemical synthesis, especially in reactions involving sulfonyl groups. For instance, Cremlyn and Nunes (1987) explored reactions of N-phenylmaltimide with chlorosulfonic acid, yielding various sulfonamides and amides under different conditions, indicating the versatility of similar compounds in synthetic chemistry Cremlyn & Nunes, 1987.

Polymerization Processes

- The compound could be relevant in the polymerization of acrylamides. Kobayashi et al. (1999) described the stereospecific anionic polymerization of N,N-dialkylacrylamides, highlighting the potential of similar compounds in the formation of polymers with specific structural configurations Kobayashi, Okuyama, Ishizone & Nakahama, 1999.

Ionic Liquid Synthesis

- Lunin et al. (2017) synthesized an ionic liquid involving morpholinium, demonstrating the compound's potential use in creating novel ionic liquids with specific thermal and electrochemical properties Lunin, Artemova, Savilov, Ivanov, Desyatov & Shen, 2017.

Medical Research and Drug Development

- Wu et al. (2003) synthesized a bioactive compound involving a morpholinylphenyl structure, showing its potential as an orally bioavailable KCNQ2 potassium channel opener with significant activity in a migraine model Wu et al., 2003.

Thermodynamic Studies

- Marcinkowski, Kloskowski, and Warmińska (2018) investigated the thermodynamic properties of solutions of ionic liquids based on N-methyl-N-alkylmorpholinium cations, indicating the relevance of such compounds in understanding solvation processes and thermodynamic behaviors Marcinkowski, Kloskowski & Warmińska, 2018.

Prodrug Research

- Larsen, Bundgaard, and Lee (1988) explored the potential of various N-acyl derivatives of a model sulfonamide for use as prodrugs, indicating the significance of similar compounds in the development of prodrug forms for specific therapeutic applications Larsen, Bundgaard & Lee, 1988.

Propiedades

IUPAC Name |

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(2-morpholin-4-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-14-5-6-15(2)17(13-14)21(26(4,23)24)16(3)18(22)19-7-8-20-9-11-25-12-10-20/h5-6,13,16H,7-12H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXCCFLVZXPPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N(C(C)C(=O)NCCN2CCOCC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-(2-morpholin-4-ylethyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

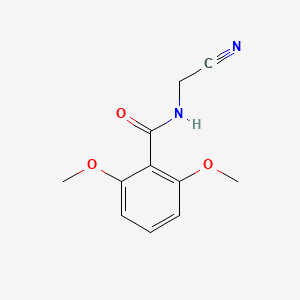

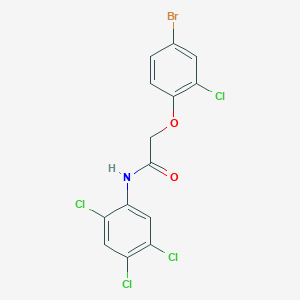

![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)

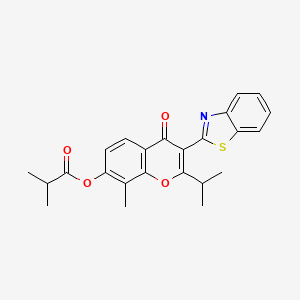

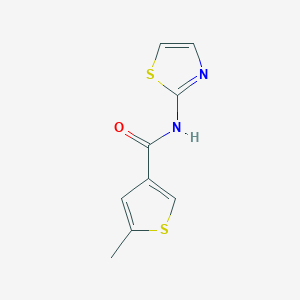

![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)

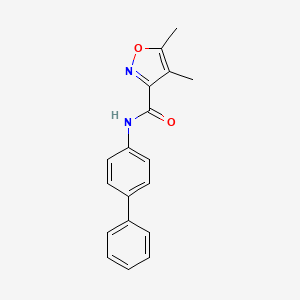

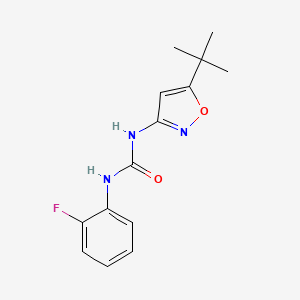

![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)

![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)